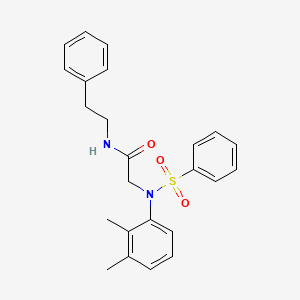
1-(2,6-difluorobenzyl)-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-difluorobenzyl)-2-methylpiperidine, commonly known as DF-MP, is a chemical compound that has gained immense attention in the field of neuroscience research due to its potential therapeutic applications in treating various neurological disorders. DF-MP is a piperidine derivative and a selective antagonist of the sigma-1 receptor, which is a protein found in the central nervous system.
Wissenschaftliche Forschungsanwendungen
DF-MP has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. The sigma-1 receptor, which is the target of DF-MP, plays a crucial role in regulating various cellular processes such as calcium signaling, protein folding, and neurotransmitter release. By modulating the activity of the sigma-1 receptor, DF-MP has shown promising results in improving cognitive function, reducing inflammation, and promoting neuroprotection.
Wirkmechanismus
DF-MP acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein found in the endoplasmic reticulum and plasma membrane. The sigma-1 receptor modulates various cellular processes by interacting with various proteins and ion channels. DF-MP binds to the sigma-1 receptor with high affinity, thereby blocking its activity and modulating downstream signaling pathways. The exact mechanism of action of DF-MP is still under investigation, but it is believed to involve the regulation of calcium signaling, protein folding, and neurotransmitter release.
Biochemical and Physiological Effects:
DF-MP has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce oxidative stress, inflammation, and cell death in neuronal cells. DF-MP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. Additionally, DF-MP has been found to have anxiolytic and antidepressant effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
DF-MP has several advantages for lab experiments. It is a selective sigma-1 receptor antagonist, which means it has a specific target and minimal off-target effects. DF-MP is also relatively easy to synthesize and has a high purity, making it a cost-effective compound for research purposes. However, DF-MP has some limitations, such as its low solubility in water and its potential toxicity at high doses. These limitations need to be taken into account when designing experiments using DF-MP.
Zukünftige Richtungen
DF-MP has shown promising results in preclinical studies, and several research directions can be explored in the future. One potential direction is to investigate the role of DF-MP in regulating neuroinflammation and immune responses in neurological disorders. Another direction is to study the potential synergistic effects of DF-MP with other drugs or compounds in treating neurological disorders. Additionally, the development of more potent and selective sigma-1 receptor antagonists based on the structure of DF-MP could lead to the discovery of novel therapeutic agents for neurological disorders.
Conclusion:
DF-MP is a promising compound for the treatment of various neurological disorders due to its selective sigma-1 receptor antagonism and potential neuroprotective effects. The synthesis of DF-MP is relatively simple and cost-effective, making it a valuable compound for research purposes. DF-MP has shown various biochemical and physiological effects in preclinical studies, and several research directions can be explored in the future to further understand its mechanism of action and therapeutic potential.
Synthesemethoden
DF-MP can be synthesized by reacting 2,6-difluorobenzyl chloride with 2-methylpiperidine in the presence of a base such as sodium hydride. The reaction yields DF-MP as a white solid with a purity of over 95%. The synthesis of DF-MP is relatively simple and can be carried out on a large scale, making it a cost-effective compound for research purposes.
Eigenschaften
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-2-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N/c1-10-5-2-3-8-16(10)9-11-12(14)6-4-7-13(11)15/h4,6-7,10H,2-3,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENNLLXESXJEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5512426 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxybenzyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4957120.png)
![N-{1-[1-(cyclohexylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4957121.png)
![5-(3-cyclohexylpropanoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4957125.png)
![2,2-dimethyl-5-(3-phenyl-1H-pyrazol-4-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4957134.png)
![N-(2-methyl-2-propen-1-yl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4957140.png)

![4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(2-thienyl)ethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4957160.png)
![3-chloro-N-[(dimethylamino)carbonothioyl]benzamide](/img/structure/B4957184.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide](/img/structure/B4957189.png)
![N-(1H-benzimidazol-2-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4957192.png)
![N~1~,N~1~-diethyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957193.png)

![2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4957204.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B4957205.png)